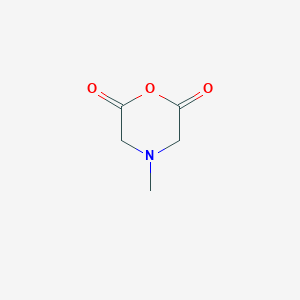

4-Methylmorpholine-2,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylmorpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQJBZHMORPBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558874 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13480-36-9 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLMORPHOLINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 4-Methylmorpholine-2,6-dione. Also known as MIDA anhydride, this heterocyclic compound serves as a valuable intermediate in various fields of organic synthesis.

Core Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in water and some organic solvents.[1] Its fundamental identifiers and physicochemical properties are summarized below. There is a notable discrepancy in the reported melting point across different suppliers, which may be attributable to varying purity levels or measurement conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₇NO₃ | [2][3] |

| Molecular Weight | 129.11 g/mol | [2][3] |

| CAS Number | 13480-36-9 | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 41-45 °C or 132-135 °C | [2],[1] |

| Boiling Point | 192-194 °C | [1] |

| Relative Density | 1.299 g/cm³ | [1] |

| Synonyms | MIDA anhydride | |

Synthesis and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its reactivity is centered around the anhydride-like functionality within the morpholine ring structure.

2.1. General Synthesis Pathway

A common laboratory-scale preparation method involves the oxidation of a precursor molecule, dimethylmorpholine.[1] This reaction typically employs a strong oxidizing agent in an acidic medium.

References

An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)

CAS Number: 13480-36-9

This technical guide provides a comprehensive overview of 4-Methylmorpholine-2,6-dione, a pivotal reagent in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its properties, synthesis, and core applications, with a focus on its role in facilitating complex molecular construction.

Introduction

This compound, more commonly known by its synonym N-Methyliminodiacetic acid anhydride (MIDA anhydride), is a heterocyclic compound that has gained significant attention as a versatile reagent in organic chemistry.[1] Its primary utility lies in its ability to readily react with boronic acids to form N-methyliminodiacetic acid (MIDA) boronate esters.[2][3][4]

MIDA boronates are exceptionally stable, air and moisture-tolerant, and compatible with chromatography, which allows for the protection and purification of otherwise unstable boronic acids.[5] This protection strategy is central to the advancement of iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the controlled, sequential synthesis of complex small molecules and natural products, a critical process in drug discovery and development. MIDA anhydride serves as a convenient and efficient precursor for the in situ generation of the MIDA ligand, simplifying the preparation of these valuable synthetic intermediates.[2][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These data are essential for its handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 13480-36-9 | [6] |

| Molecular Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [7] |

| Melting Point | 41-45 °C | [1][6] |

| Synonym | MIDA anhydride | [1] |

| InChI Key | FGQJBZHMORPBRR-UHFFFAOYSA-N | [1][6] |

| SMILES | CN1CC(=O)OC(=O)C1 | [1][6] |

Synthesis of this compound (MIDA Anhydride)

The synthesis of MIDA anhydride is achieved through the dehydrative cyclization of N-methyliminodiacetic acid using a dehydrating agent such as acetic anhydride.[2][7]

Experimental Protocol: Synthesis of MIDA Anhydride[3][11]

Materials:

-

N-Methyliminodiacetic acid (MIDA)

-

Acetic anhydride

-

Pyridine

-

Toluene

-

Diethyl ether (Et₂O)

-

Activated carbon

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (round-bottomed flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

A 500 mL round-bottomed flask is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol, 1.00 equiv). The flask is sealed, evacuated, and backfilled with nitrogen.[2][7]

-

Acetic anhydride (140 mL, 1.49 mol, 5.52 equiv) is added to the flask via syringe, forming a suspension.[2][7]

-

Pyridine (3.30 mL, 40.5 mmol, 0.15 equiv) is added in a single portion.[2][7]

-

The reaction mixture is heated to 70 °C in an oil bath under a nitrogen atmosphere and stirred for 1.5 hours. The mixture will become a homogeneous brown solution.[7]

-

After cooling to room temperature, the volatile components are removed by rotary evaporation.[7]

-

Residual acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL) using a rotary evaporator.[7]

-

The resulting crude material is dissolved in hot toluene, and activated carbon is added. The mixture is filtered through celite while hot, and the filtrate is concentrated under reduced pressure.

-

The crude product is recrystallized from diethyl ether (Et₂O) to yield this compound as a white crystalline solid.[7]

Caption: Synthesis of this compound from N-methyliminodiacetic acid.

Application in the Synthesis of MIDA Boronate Esters

The primary application of MIDA anhydride is the conversion of boronic acids into their corresponding MIDA boronate esters. This process is advantageous as it proceeds under mild conditions and avoids the high temperatures and acidic environments of previous methods.[2] The excess MIDA anhydride also acts as an internal desiccant.[2]

Experimental Protocol: Synthesis of a MIDA Boronate Ester[3][11]

Materials:

-

A boronic acid (e.g., 5-acetylthiophene-2-boronic acid)

-

This compound (MIDA anhydride)

-

Anhydrous dioxane

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis

-

Oil bath

Procedure:

-

A 500 mL round-bottomed flask is charged with MIDA anhydride (20.1 g, 156 mmol, 3.00 equiv) and the desired boronic acid (e.g., 5-acetylthiophene-2-boronic acid, 8.84 g, 52.0 mmol, 1.00 equiv).[2][7]

-

The flask is sealed, evacuated, and backfilled with nitrogen.[2][7]

-

Anhydrous dioxane (150 mL) is added via syringe to form a suspension.[2][7]

-

The flask is heated in an oil bath at 70 °C for 24 hours. During this time, a white precipitate will form.[2][7]

-

After cooling to room temperature, the reaction mixture is filtered.

-

The collected solid is washed with dioxane and then diethyl ether.

-

The product, the MIDA boronate ester, is dried under vacuum.

Caption: General workflow for the synthesis of MIDA boronate esters using MIDA anhydride.

Role in Drug Development and Iterative Synthesis

The development of MIDA boronates has revolutionized the assembly of complex molecules. In drug discovery, the ability to build a molecular scaffold piece-by-piece through iterative cross-coupling allows for the rapid generation of analogues and the exploration of structure-activity relationships.

The MIDA group acts as a robust protecting group for the boronic acid functionality, rendering it inert to a wide range of reaction conditions.[5] This allows for chemical modifications on other parts of the molecule. The boronic acid can then be deprotected under mild aqueous basic conditions to participate in a subsequent cross-coupling reaction. This "catch-and-release" strategy simplifies purification, as the polar MIDA boronate can be easily separated from nonpolar impurities using silica gel chromatography.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Information | Details | Reference |

| Signal Word | Danger | [1][6] |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [1][6] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |

| Storage Class | 11: Combustible Solids | [1][6] |

Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated fume hood.

References

- 1. This compound 97 13480-36-9 [sigmaaldrich.com]

- 2. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-甲基吗啉-2,6-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. orgsyn.org [orgsyn.org]

MIDA Anhydride: A Superior Precursor for the Synthesis of MIDA Boronates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, serving as robust and versatile building blocks.[1][2][3] Their exceptional stability to air, moisture, and chromatography allows for the convenient handling, purification, and storage of otherwise unstable boronic acids.[1][4] This has profound implications for multi-step syntheses and the construction of complex molecular architectures, including natural products and pharmaceutical candidates.[2][5] Traditionally, the synthesis of MIDA boronates involved the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), often requiring harsh conditions such as high temperatures with a Dean-Stark apparatus to remove water.[5] These conditions are incompatible with many sensitive boronic acids, leading to decomposition and limiting the accessible chemical space.[5][6]

A significant advancement in this field is the use of MIDA anhydride as a precursor. This method, developed by Burke and coworkers, offers a mild, simple, and highly effective route to MIDA boronates.[5][7][8][9] MIDA anhydride acts as both the MIDA ligand source and an in situ desiccant, obviating the need for harsh dehydrating conditions.[5][7][8][9] This approach expands the scope of MIDA boronates to include a wider range of sensitive and functionally diverse boronic acids.[5][7] This technical guide provides a comprehensive overview of the synthesis of MIDA boronates from MIDA anhydride, including detailed experimental protocols, quantitative data, and workflow visualizations.

Reaction Overview and Mechanism

The synthesis of MIDA boronates from MIDA anhydride is a straightforward condensation reaction. The key advantage of using MIDA anhydride is that it has been "pre-dried," effectively pre-loading one of the two dehydration steps required in the traditional method.[5][6] The excess MIDA anhydride also acts as an internal desiccant, driving the reaction to completion under mild conditions.[6]

The proposed reaction mechanism involves the nucleophilic attack of the boronic acid on the carbonyl group of MIDA anhydride, followed by the elimination of a molecule of water, which is scavenged by the excess MIDA anhydride. This process is illustrated in the diagram below.

Caption: General reaction scheme for the formation of MIDA boronates from boronic acids and MIDA anhydride.

Experimental Protocols

Synthesis of MIDA Anhydride

A detailed procedure for the synthesis of MIDA anhydride has been reported in Organic Syntheses.[6][10]

-

Reagents and Equipment:

-

N-Methyliminodiacetic acid (MIDA)

-

Acetic anhydride

-

Pyridine

-

Toluene

-

Diethyl ether

-

Activated carbon

-

Round-bottomed flask with a magnetic stir bar

-

Rubber septum

-

Syringes and needles

-

Oil bath

-

Rotary evaporator

-

Vacuum filtration apparatus

-

-

Procedure:

-

A 500 mL round-bottomed flask is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol).[10]

-

The flask is capped with a rubber septum, evacuated, and backfilled with nitrogen.[10]

-

Acetic anhydride (140 mL, 1.49 mol) is added via syringe, followed by pyridine (3.30 mL, 40.5 mmol).[10]

-

The mixture is heated in an oil bath at 70 °C for 1.5 hours, during which the suspension becomes a homogeneous brown solution.[10]

-

After cooling to room temperature, the volatiles are removed by rotary evaporation.[10]

-

The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[10]

-

The resulting brown residue is transferred to a 1 L round-bottomed flask using diethyl ether.[10]

-

Activated carbon (10 g) is added, and the suspension is stirred for 15 minutes.[10]

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated by rotary evaporation.[10]

-

The crude product is recrystallized from diethyl ether to yield MIDA anhydride as a pale brown solid.[10]

-

Synthesis of MIDA Boronates from MIDA Anhydride

The following is a general procedure for the reaction of a boronic acid with MIDA anhydride.[11]

-

Reagents and Equipment:

-

Boronic acid

-

MIDA anhydride

-

Anhydrous dioxane

-

Round-bottomed flask with a magnetic stir bar

-

Rubber septum

-

Syringes and needles

-

Oil bath

-

Filtration apparatus

-

-

Procedure:

-

A round-bottomed flask is charged with the boronic acid (1.00 equiv) and MIDA anhydride (3.00 equiv).[11]

-

The flask is capped, evacuated, and backfilled with nitrogen.[11]

-

Anhydrous dioxane is added via syringe to form a suspension.[11]

-

The reaction mixture is heated in an oil bath at 70 °C for 24 hours, during which a white precipitate of MIDA forms.[11]

-

After cooling to room temperature, the reaction mixture is worked up according to the specific properties of the MIDA boronate. Purification can often be achieved by a simple filtration and wash, or by a catch-release-precipitate protocol using a centrifuge and silica gel for more sensitive compounds.[5][6][11]

-

Experimental Workflow Visualization

The general workflow for the synthesis and purification of MIDA boronates using MIDA anhydride is depicted below.

Caption: A generalized workflow for the synthesis and purification of MIDA boronates using MIDA anhydride.

Quantitative Data

The use of MIDA anhydride generally provides good to excellent yields for a variety of boronic acids, including those that are sensitive to traditional methods. The following table summarizes representative yields for the synthesis of various MIDA boronates.

| Boronic Acid | MIDA Boronate Product | Yield (%) | Reference |

| 5-Acetylthiophene-2-boronic acid | 5-Acetylthiophene-2-boronic acid MIDA ester | 79 | [11] |

| 4-Formylphenylboronic acid | 4-Formylphenylboronic acid MIDA ester | 95 | [5] |

| 2-Thiopheneboronic acid | 2-Thiopheneboronic acid MIDA ester | 85 | [5] |

| 3-Pyridinylboronic acid | 3-Pyridinylboronic acid MIDA ester | 88 | [5] |

| (E)-2-Bromovinylboronic acid | (E)-2-Bromovinylboronic acid MIDA ester | 82 | [5] |

Advantages of the MIDA Anhydride Method

-

Mild Reaction Conditions: The method avoids the high temperatures and acidic conditions of traditional dehydrative methods, preserving sensitive functional groups.[5][6]

-

Broad Substrate Scope: A wider range of boronic acids, including those prone to protodeboronation, can be successfully converted to their MIDA boronate counterparts.[5][7]

-

Operational Simplicity: The procedure is straightforward and does not require specialized equipment like a Dean-Stark apparatus, making it accessible to non-specialists in organic synthesis.[5][8]

-

In Situ Desiccation: MIDA anhydride serves as an internal desiccant, eliminating the need for external drying agents or azeotropic removal of water during the reaction.[6][7][8]

Conclusion

The use of MIDA anhydride as a precursor represents a significant improvement in the synthesis of MIDA boronates. This mild, simple, and efficient method has expanded the accessibility and utility of these valuable building blocks in organic synthesis. The operational simplicity and broad substrate scope make it an ideal choice for researchers in academia and industry, particularly in the fields of drug discovery and materials science where the robust and controlled reactivity of boronic acids is paramount. The ability to protect sensitive boronic acids under gentle conditions opens up new avenues for the construction of complex molecules and the exploration of novel chemical space.

References

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Methylmorpholine-2,6-dione

An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known in the scientific community as N-Methyliminodiacetic acid (MIDA) anhydride, is a heterocyclic organic compound. While it does not possess significant intrinsic biological activity, it serves as a critical reagent in modern organic synthesis. Its primary role is as a stable, crystalline solid used for the facile preparation of MIDA boronates.

MIDA boronates are exceptionally stable, air- and chromatography-tolerant derivatives of often unstable boronic acids.[1] This stability allows for the iterative, controlled synthesis of complex molecules, a process of paramount importance in pharmaceutical discovery and materials science.[2] This guide provides a comprehensive overview of the , its synthesis, and its application in the formation of MIDA boronates.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical identifiers are summarized below.

Physical Properties

The quantitative physical properties of this compound are presented in Table 1. There is some discrepancy in reported melting points in the literature, which may be due to different measurement conditions or sample purity. The value from Organic Syntheses is considered highly reliable.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Melting Point | 71–73 °C | [3] |

| 41-45 °C | ||

| Boiling Point | 252.5 ± 33.0 °C (Predicted) | [4] |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | No experimental data available. |

Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₃ | |

| Molecular Weight | 129.11 g/mol | [5] |

| Synonyms | MIDA anhydride, N-Methyliminodiacetic acid anhydride | [6] |

| CAS Number | 13480-36-9 | |

| SMILES | CN1CC(=O)OC(=O)C1 | |

| InChI | 1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |

| pKa | No experimental data available. |

Experimental Protocols

The protocols detailed below are critical for both the preparation of this compound and its subsequent use in protecting boronic acids.

Synthesis of this compound (MIDA Anhydride)

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable synthetic methods.[3][7] The synthesis involves the dehydration and cyclization of N-methyliminodiacetic acid.

Reaction Scheme:

Caption: Synthesis of MIDA Anhydride from N-methyliminodiacetic acid.

Materials:

-

N-methyliminodiacetic acid (MIDA) (must be thoroughly dried under vacuum)[3]

-

Acetic anhydride (99.5%)[3]

-

Pyridine (99%, dried over CaH₂ and distilled)[3]

-

Toluene (99.9%)[3]

-

Diethyl ether[3]

-

Activated carbon[3]

-

Nitrogen atmosphere[3]

-

Round-bottomed flask, magnetic stirrer, heating oil bath, rotary evaporator

Procedure:

-

A 500 mL round-bottomed flask is charged with dried N-methyliminodiacetic acid (40.0 g, 270 mmol). The flask is sealed, evacuated, and backfilled with nitrogen.[3]

-

Acetic anhydride (140 mL, 1.49 mol) is added in a single portion via syringe, followed immediately by the addition of dried pyridine (3.30 mL, 40.5 mmol).[3][7]

-

The resulting suspension is stirred vigorously under a nitrogen atmosphere in an oil bath preheated to 70 °C. The reaction is heated for 1.5 hours, during which time the mixture becomes a brown, homogeneous solution.[7]

-

After cooling to room temperature, the volatile components are removed by rotary evaporation. The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[7]

-

The resulting brown oil is dissolved in diethyl ether (400 mL) and treated with activated carbon (4.0 g). The mixture is stirred for 30 minutes at room temperature.[3]

-

The suspension is filtered through a pad of Celite, and the filtrate is concentrated by rotary evaporation to yield a tan solid.[3]

-

The solid is further purified by trituration with diethyl ether (100 mL), filtered, and dried under high vacuum to afford this compound as a white to off-white crystalline solid.[3]

Protection of Boronic Acids using MIDA Anhydride

The primary utility of this compound is to convert boronic acids into their stable MIDA boronate counterparts. This method avoids the harsh, high-temperature dehydrative conditions required by previous methods.[3][8]

Workflow for MIDA Boronate Formation:

Caption: General workflow for the synthesis of MIDA boronates.

Materials:

-

A boronic acid (e.g., 5-acetylthiophene-2-boronic acid)[3]

-

This compound (MIDA Anhydride)[3]

-

1,4-Dioxane (anhydrous)[3]

-

Nitrogen atmosphere[3]

-

Round-bottomed flask, magnetic stirrer, heating oil bath

Procedure:

-

A round-bottomed flask is charged with the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv). The flask is sealed, evacuated, and backfilled with nitrogen.[3][7]

-

Anhydrous 1,4-dioxane is added via syringe to form a suspension.[7]

-

The flask is heated in an oil bath at 70 °C for 24 hours. During this time, a white precipitate of N-methyliminodiacetic acid (MIDA) forms as a byproduct of the reaction and from the excess anhydride acting as a desiccant.[3][7]

-

After cooling, the reaction mixture can be worked up through filtration and purification via silica gel chromatography to isolate the pure, stable MIDA boronate ester.[1]

Application in Drug Development & Synthesis

The true value of this compound for drug development professionals lies in its ability to generate MIDA boronates. These protected boronic acids are key enablers for iterative cross-coupling (ICC) , a strategy analogous to solid-phase peptide synthesis for the construction of C-C bonds.[2]

The Logic of MIDA Boronates in Iterative Cross-Coupling:

-

Stability: MIDA boronates are robust and can withstand a wide range of reaction conditions that would decompose the corresponding free boronic acids.[1]

-

Chromatographic Compatibility: Unlike many other boronic acid surrogates, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification at each step of a multi-step synthesis.[1]

-

Controlled Deprotection: The MIDA protecting group can be easily removed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to liberate the reactive boronic acid in situ precisely when it is needed for a subsequent cross-coupling reaction.[2]

This combination of properties allows chemists to build complex molecular architectures one piece at a time, which is a powerful tool for creating libraries of potential drug candidates and synthesizing complex natural products.

Caption: Logical flow of iterative cross-coupling enabled by MIDA boronates.

Conclusion

This compound, or MIDA anhydride, is a pivotal reagent in advanced organic synthesis. While its own physicochemical profile is that of a stable, crystalline solid, its significance is defined by its function. By providing a mild and efficient route to robust MIDA boronate esters, it overcomes long-standing challenges associated with the instability of boronic acids. For researchers in drug discovery and process development, MIDA anhydride is a key tool that facilitates the reliable, step-wise construction of complex and novel molecular entities, accelerating the path from chemical design to functional materials and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C5H7NO3 | CID 14320324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 13480-36-9 [sigmaaldrich.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

4-Methylmorpholine-2,6-dione: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-methylmorpholine-2,6-dione, also known as MIDA anhydride. Due to the limited availability of direct quantitative data in the public domain, this document focuses on summarizing its physical properties, outlining detailed experimental protocols for determining its solubility and stability, and inferring its chemical behavior based on related compounds and functional group chemistry.

Core Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2] It serves as a key reagent in organic synthesis, particularly for the preparation of N-methyliminodiacetic acid (MIDA) boronates, which are valued for their stability and utility in cross-coupling reactions.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | MIDA anhydride | [4] |

| CAS Number | 13480-36-9 | [5] |

| Molecular Formula | C₅H₇NO₃ | [5] |

| Molecular Weight | 129.11 g/mol | [5] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 41-45 °C | [5] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the solubility of its precursor and derivatives, a qualitative assessment can be made. One source suggests it is soluble in water and some organic solvents, though specifics are not provided.[6] The precursor, N-methyliminodiacetic acid (MIDA), is noted to be insoluble in acetonitrile (MeCN), dimethylformamide (DMF), and polyethylene glycol (PEG).[7] Conversely, the resulting MIDA boronate products are often soluble in a range of organic solvents.[7]

Table 2: Expected Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Likely Soluble, but may promote hydrolysis | The presence of polar carbonyl and ether groups suggests potential solubility. However, these solvents can participate in hydrolysis. |

| Aprotic Polar Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are commonly used for similar organic compounds and in reactions involving MIDA anhydride. |

| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Likely Soluble | Diethyl ether is used in the purification of MIDA anhydride, suggesting some degree of insolubility of impurities and potential solubility of the product at certain temperatures. Dioxane is used as a reaction solvent for MIDA anhydride.[2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | Commonly used solvents for a wide range of organic molecules. |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | Toluene is used during the synthesis of MIDA anhydride for azeotropic removal of byproducts.[1][2] |

Stability Characteristics

The anticipated primary degradation pathway for this compound is hydrolysis of the anhydride and imide bonds, leading to the formation of N-methyliminodiacetic acid (MIDA). This reaction is expected to be accelerated in the presence of water, and particularly under basic or acidic conditions.

Figure 1. Anticipated primary degradation pathway of this compound.

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method, often referred to as the "shake-flask" method, is considered the gold standard for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample first.

-

Immediately filter the supernatant through a syringe filter to remove any remaining undissolved solid.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Figure 2. Workflow for thermodynamic solubility determination.

Protocol for Stability Testing using a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance over time without interference from its degradation products.[10]

Objective: To assess the stability of this compound under various stress conditions and determine its degradation kinetics.

Part 1: Method Development and Validation

-

Develop an HPLC method: A reverse-phase HPLC method with UV detection is generally suitable. The method should be capable of separating the parent compound from any potential degradation products. A typical starting point could be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11][12]

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions to generate degradation products. These conditions typically include:

-

Acidic hydrolysis: e.g., 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).[13]

-

Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.[13]

-

Oxidative degradation: e.g., 3% H₂O₂ at room temperature.[14]

-

Thermal degradation: Heating the solid compound or a solution at a high temperature.[14]

-

Photostability: Exposing a solution to UV light.[14]

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes demonstrating specificity (the ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness.[15]

Part 2: Formal Stability Study

-

Prepare solutions of this compound in the desired solvent systems and at various pH values.

-

Store the solutions under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot from each sample.

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

-

Plot the concentration of the compound as a function of time to determine the degradation rate and calculate the shelf-life or half-life.

Figure 3. Workflow for conducting a stability study.

References

- 1. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. 4-甲基吗啉-2,6-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H7NO3 | CID 14320324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. cem.de [cem.de]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methylmorpholine-2,6-dione, a heterocyclic compound of significant interest in modern synthetic chemistry. It details the compound's structure, properties, synthesis, and core applications, with a focus on its role as a key reagent.

Introduction and Core Identity

This compound, systematically named this compound, is a cyclic anhydride.[1] It is more commonly known in the synthetic chemistry community as MIDA anhydride. This designation arises because it is the anhydride of N-methyliminodiacetic acid (MIDA). Its primary and most critical application is in the protection of boronic acids. The resulting MIDA boronate esters are exceptionally stable, crystalline solids that are compatible with air and silica gel chromatography, yet can be readily deprotected under mild conditions to release the parent boronic acid. This utility has made this compound an invaluable tool in multi-step synthesis and for the purification and handling of otherwise unstable boronic acids.

Chemical Structure and Identifiers

The structure of this compound consists of a six-membered morpholine ring with a methyl group attached to the nitrogen atom and two carbonyl groups at the C2 and C6 positions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Common Name | MIDA anhydride | |

| CAS Number | 13480-36-9 | [2][3] |

| Molecular Formula | C₅H₇NO₃ | [1][2][3] |

| Molecular Weight | 129.11 g/mol | [1][2][3] |

| SMILES | CN1CC(=O)OC(=O)C1 | [2][3] |

| InChI | 1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | [2][3] |

| InChIKey | FGQJBZHMORPBRR-UHFFFAOYSA-N |[1][2] |

Physicochemical and Safety Data

This compound is a solid at room temperature with a relatively low melting point.[2][3]

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [2][3] |

| Melting Point | 41-45 °C | [2][3] |

Table 3: GHS Safety and Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Danger | [1][2] |

| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1][2] |

| Precautionary Codes | P280, P301 + P312 + P330, P305 + P351 + P338 + P310 | [1][2] |

| Hazard Classes | Acute Toxicity, Oral (Category 4)Serious Eye Damage (Category 1) |[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the dehydration of its corresponding dicarboxylic acid, N-methyliminodiacetic acid (MIDA). This intramolecular cyclization reaction is a standard method for forming cyclic anhydrides.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard chemical transformations for anhydride formation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-methyliminodiacetic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).

-

Dehydration: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring. The solid reactant will gradually dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC or ¹H NMR by taking small aliquots. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Purification: The crude solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by sublimation under high vacuum to yield pure this compound.

Core Application in Organic Synthesis

The primary utility of this compound is for the preparation of MIDA boronate esters from boronic acids. This transformation provides a robust method for protecting the boronic acid functional group.

Caption: Workflow for protection of boronic acids and subsequent release.

Experimental Protocol: Formation of a MIDA Boronate Ester

This protocol is a generalized procedure for the protection of a generic boronic acid.

-

Reaction Setup: To a solution of the boronic acid (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dimethyl sulfoxide), add this compound (1.1-1.2 eq).

-

Protection: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-12 hours. The reaction involves the loss of two molecules of water. In some procedures, a dehydrating agent or a Dean-Stark trap may be employed to facilitate the reaction.

-

Monitoring: The formation of the MIDA boronate ester can be monitored by TLC, LC-MS, or ¹H NMR.

-

Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid is then purified.

-

Purification: MIDA boronates are characteristically stable on silica gel. Therefore, purification is readily achieved by flash column chromatography to yield the pure, solid MIDA boronate ester.

Spectroscopic Characterization

While specific experimental spectra are proprietary or not widely published, the structure of this compound allows for the prediction of its key spectroscopic features.

Table 4: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | -CH₃ (s, 3H) | ~3.0 - 3.2 ppm |

| -CH₂- (s, 4H) | ~4.0 - 4.2 ppm | |

| ¹³C NMR | -CH₃ | ~45 - 50 ppm |

| -CH₂- | ~60 - 65 ppm | |

| C=O | ~165 - 170 ppm |

| IR Spectroscopy | C=O stretch (anhydride) | Two bands: ~1850-1800 cm⁻¹ and ~1780-1740 cm⁻¹ |

These predicted values are based on standard chemical shift and frequency ranges for similar functional groups and provide a basis for the structural confirmation of the molecule.

References

The Role of MIDA Anhydride in the Protection of Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. Among the various functionalities requiring transient deactivation, the boronic acid group has presented a persistent challenge due to its inherent instability and propensity for undesired side reactions. The development of N-methyliminodiacetic acid (MIDA) as a protecting group, and specifically the use of MIDA anhydride for its installation, has revolutionized the handling and application of boronic acids, particularly in the realm of iterative cross-coupling for the synthesis of complex molecules and in drug discovery programs. This technical guide provides an in-depth exploration of the pivotal role of MIDA anhydride in protecting boronic acids, detailing the underlying chemistry, experimental protocols, and practical applications.

The Challenge with Unprotected Boronic Acids

Boronic acids are indispensable reagents in organic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often hampered by several instability issues:

-

Protodeboronation: The cleavage of the C-B bond by protons, leading to the loss of the desired functionality.

-

Oxidation: The conversion of the boronic acid to an alcohol or other oxidized species.

-

Trimerization: The formation of cyclic boroxines through dehydration, which can complicate stoichiometry and reactivity.[3]

These decomposition pathways are often accelerated by heat, base, or the presence of palladium catalysts, the very conditions under which they are most useful.[4] This instability is particularly pronounced for certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, significantly limiting their benchtop storage and cross-coupling efficiency.[4][5]

MIDA Boronates: A Robust Solution

The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group by the Burke group provided a transformative solution to the instability of boronic acids.[2][6] The reaction of a boronic acid with MIDA forms a tetracoordinate boronate ester, commonly referred to as a MIDA boronate.[2] This chelation of the boron atom by the trivalent MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "masking" the vacant p-orbital that is essential for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][7]

The resulting MIDA boronates exhibit remarkable properties that make them superior surrogates for free boronic acids:

-

Benchtop Stability: They are typically crystalline, free-flowing solids that are stable to air and moisture for extended periods, even for otherwise highly unstable boronic acids.[1][2][8]

-

Chromatographic Stability: MIDA boronates are compatible with silica gel chromatography, allowing for their purification to high levels.[6][7][9]

-

Orthogonal Reactivity: They are unreactive under standard anhydrous cross-coupling conditions, enabling selective reactions at other sites within a molecule.[1][2]

-

Controlled Deprotection: The MIDA group can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ for subsequent reactions.[1][2][9]

MIDA Anhydride: A Superior Reagent for Protection

While the initial methods for the synthesis of MIDA boronates involved dehydrative condensation with MIDA diacid, often requiring harsh, high-temperature conditions, the development of MIDA anhydride offers a milder and more efficient alternative.[9][10] MIDA anhydride acts as both the source of the MIDA ligand and an in situ desiccant, driving the reaction to completion under significantly gentler conditions.[11] This method has expanded the scope of boronic acids that can be successfully protected, including sensitive and functionalized substrates.[9][11]

Quantitative Data Summary

The enhanced stability of MIDA boronates compared to their corresponding free boronic acids has been quantitatively demonstrated. The following tables summarize key data on their stability and reactivity.

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates [5]

| Entry | R in R-B(OH)₂ / R-B(MIDA) | % Boronic Acid Remaining (15 days) | % MIDA Boronate Remaining (≥60 days) |

| 1 | 2-Thiophenyl | 65 | >95 |

| 2 | 2-Furanyl | 10 | >95 |

| 3 | 2-Pyrrolyl | <5 | >95 |

| 4 | 2-Indolyl | <5 | >95 |

| 5 | 3-Thiophenyl | 80 | >95 |

| 6 | 3-Furanyl | 75 | >95 |

| 7 | Vinyl | <5 | >95 |

| 8 | Cyclopropyl | 15 | >95 |

Table 2: Cross-Coupling Efficiency of Boronic Acids vs. MIDA Boronates [5]

| Entry | R in R-B(OH)₂ / R-B(MIDA) | % Yield from Boronic Acid | % Yield from MIDA Boronate |

| 1 | 2-Thiophenyl | 68 | 96 |

| 2 | 2-Furanyl | 34 | 95 |

| 3 | 2-Pyrrolyl | 14 | 90 |

| 4 | 2-Indolyl | 21 | 92 |

| 5 | 3-Thiophenyl | 75 | 98 |

| 6 | 3-Furanyl | 72 | 97 |

| 7 | Vinyl | 55 | 94 |

| 8 | Cyclopropyl | 61 | 95 |

Experimental Protocols

Synthesis of MIDA Anhydride

A common procedure for the synthesis of MIDA anhydride involves the treatment of N-methyliminodiacetic acid with an excess of acetic anhydride.[9]

Procedure: [9]

-

A flask is charged with N-methyliminodiacetic acid and purged with nitrogen.

-

Acetic anhydride is added, and the resulting suspension is stirred.

-

The reaction mixture is heated to promote the cyclization and formation of the anhydride.

-

After cooling, the product is typically isolated by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.

For a detailed, step-by-step protocol, including reagent quantities and safety precautions, refer to the supplementary information of the cited literature.[9]

Synthesis of MIDA Boronates using MIDA Anhydride

The protection of boronic acids using MIDA anhydride is a straightforward process.[9][10]

-

To a solution of the boronic acid in an anhydrous aprotic solvent (e.g., dioxane or THF), MIDA anhydride is added.

-

The reaction mixture is heated to facilitate the condensation reaction.

-

Upon completion, the reaction is cooled, and the MIDA boronate product can be isolated. Purification is often achieved by precipitation or silica gel chromatography.[9]

Deprotection of MIDA Boronates

The cleavage of the MIDA protecting group is typically achieved under mild aqueous basic conditions.[1][2][9]

"Fast" Deprotection Conditions: [1][12]

-

Reagents: 1 M aqueous sodium hydroxide (NaOH) in a solvent such as tetrahydrofuran (THF) or methanol.

-

Conditions: Room temperature for a short duration (e.g., 10-30 minutes).

"Slow-Release" Deprotection Conditions: [12]

-

Reagents: Aqueous potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., dioxane/water).

-

Conditions: Elevated temperatures (e.g., 60-100 °C) over several hours. This method is particularly useful for in situ generation of unstable boronic acids during cross-coupling reactions.

The choice of deprotection conditions can be tailored to the specific substrate and the desired reaction outcome.[12]

Visualizing the Role of MIDA Anhydride

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving MIDA anhydride and MIDA boronates.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MIDA Boronates [sigmaaldrich.cn]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MIDA Boronates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis, addressing the long-standing challenge of boronic acid instability. This technical guide provides an in-depth exploration of the discovery, development, and application of MIDA boronates. We will delve into their synthesis, unique properties, and their pivotal role in enabling iterative cross-coupling (ICC) for the streamlined construction of complex small molecules. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to facilitate the adoption and innovation of this powerful chemical tool.

Introduction: Overcoming the Achilles' Heel of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in academic and industrial settings, particularly in pharmaceutical development. The facility of this reaction, however, has often been hampered by the inherent instability of its key nucleophilic partner: the boronic acid. Many boronic acids are prone to decomposition via pathways such as protodeboronation, oxidation, and trimerization into boroxines, complicating their synthesis, purification, storage, and use in complex, multi-step synthetic sequences.

To address these limitations, the Burke group introduced N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids. Complexation of a boronic acid with the tridentate MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable sp³ state, effectively "masking" its reactivity.[1] These resulting MIDA boronates are remarkably stable, crystalline solids that are amenable to standard purification techniques like silica gel chromatography and can be stored long-term on the benchtop under air.[2] Crucially, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the corresponding boronic acid in situ for subsequent reactions.[3] This "slow-release" or "on-demand" generation of the reactive boronic acid has proven to be a key advantage, minimizing decomposition and enabling high-yielding cross-coupling reactions, even with challenging substrates.[4]

The development of MIDA boronates has paved the way for a paradigm shift in small molecule synthesis through the concept of iterative cross-coupling (ICC).[2][5] Analogous to the automated solid-phase synthesis of peptides and oligonucleotides, ICC utilizes bifunctional building blocks—halo-MIDA boronates—to assemble complex molecules in a stepwise and controlled manner.[6] This modular approach has been successfully applied to the synthesis of a wide array of natural products and pharmaceuticals.[3]

Synthesis of MIDA Boronates

Several methods have been developed for the synthesis of MIDA boronates, with the choice of method often depending on the nature and stability of the starting boronic acid.

Dehydrative Condensation with MIDA

The most common method for preparing MIDA boronates is the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[2] This is typically achieved by heating the two components in a suitable solvent with azeotropic removal of water, often using a Dean-Stark apparatus.

Table 1: Representative Yields for the Synthesis of MIDA Boronates via Dehydrative Condensation

| Boronic Acid Substrate | Solvent System | Reaction Conditions | Yield (%) | Reference |

| Phenylboronic acid | Toluene/DMSO | 80°C, Dean-Stark | >95 | [2] |

| 4-Methoxyphenylboronic acid | Toluene/DMSO | 80°C, Dean-Stark | 92 | [2] |

| 2-Thiopheneboronic acid | Toluene/DMSO | 80°C, Dean-Stark | 85 | [2] |

| Vinylboronic acid | Toluene/DMSO | 80°C, Dean-Stark | 88 | [2] |

Synthesis using MIDA Anhydride

For more sensitive boronic acids that may not tolerate the high temperatures or acidic conditions of the Dean-Stark method, a milder procedure utilizing MIDA anhydride has been developed.[6] MIDA anhydride serves as both the MIDA source and an in situ desiccant, allowing the reaction to proceed under gentler conditions.[6]

Table 2: Comparison of MIDA Boronate Synthesis Yields: Dean-Stark vs. MIDA Anhydride

| Boronic Acid Substrate | Dean-Stark Yield (%) | MIDA Anhydride Yield (%) | Reference |

| 2-Formylphenylboronic acid | 45 | 82 | [6] |

| 2-Pyridinylboronic acid | <10 | 75 | [6] |

Properties of MIDA Boronates

The utility of MIDA boronates stems from their unique combination of stability and controlled reactivity.

-

Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[7]

-

Chromatographic Stability: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, which greatly simplifies their purification.[2]

-

Chemical Stability: MIDA boronates are remarkably robust and tolerate a wide range of reaction conditions that are incompatible with free boronic acids, including strongly acidic conditions (e.g., TfOH, Jones oxidation), oxidants (e.g., DDQ, Dess-Martin periodinane), and various other reagents.[8] However, they are generally not compatible with strong reducing agents like LiAlH₄ or hard nucleophiles such as organolithium reagents.[9]

-

Controlled Deprotection: The MIDA group can be readily cleaved to regenerate the boronic acid under mild aqueous basic conditions. The rate of hydrolysis can be modulated by the choice of base and reaction conditions, from rapid cleavage with aqueous NaOH to a slower, controlled release with K₃PO₄.[10][11]

Mechanism of MIDA Boronate Formation and Hydrolysis

The stability of MIDA boronates is attributed to the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which results in a more stable, tetracoordinate sp³ hybridized boron center.[1] This coordinative shielding of the boron's empty p-orbital deactivates it towards unwanted side reactions.

Caption: Formation of a stable sp³ hybridized MIDA boronate from a reactive sp² boronic acid.

The hydrolysis of MIDA boronates to release the free boronic acid can proceed through two distinct mechanisms, depending on the pH of the medium.[12][13]

-

Base-Mediated Hydrolysis: Under basic conditions, hydrolysis is rapid and proceeds via a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[12][13]

-

Neutral Hydrolysis: In the absence of a strong base, a slower, "neutral" hydrolysis can occur, which involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[12][13]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. MIDA Boronates [sigmaaldrich.com]

- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

An In-depth Technical Guide to Iterative Cross-Coupling with MIDA Boronates

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of complex organic molecules is a cornerstone of modern science, impacting fields from materials science to medicine. Traditional synthetic approaches often require bespoke, multi-step sequences for each target molecule, a process that can be both time-consuming and resource-intensive. Iterative cross-coupling, particularly utilizing N-methyliminodiacetic acid (MIDA) boronates, has emerged as a powerful platform to streamline small molecule synthesis, drawing analogies to the automated, building-block-based approaches of peptide and oligonucleotide synthesis.[1][2] This technical guide provides a comprehensive overview of this transformative methodology, detailing its core principles, experimental protocols, and wide-ranging applications.

The MIDA Boronate Advantage: A Stable yet Reactive Building Block

At the heart of this iterative strategy lies the unique nature of MIDA boronates. Boronic acids are exceptionally useful reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent instability, propensity for protodeboronation, and difficulty in purification have historically limited their widespread application in complex, multi-step syntheses.

MIDA boronates elegantly overcome these limitations. The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates to the boron center, inducing a change in hybridization from the reactive sp² to a more stable sp³ state. This seemingly subtle change has profound consequences:

-

Enhanced Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography.[3][4] This allows for their easy handling, purification, and long-term storage, a stark contrast to many of their boronic acid counterparts.

-

Masked Reactivity: The sp³-hybridized boron center of a MIDA boronate is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions. This "masked" reactivity is the key to achieving iterative, controlled bond formation.

-

Controlled Deprotection: The MIDA protecting group can be readily cleaved under mild aqueous basic conditions (e.g., with NaOH or NaHCO₃) to regenerate the reactive sp²-hybridized boronic acid in situ.[4] This controlled "unmasking" allows for the sequential and directional assembly of molecular building blocks.

These properties make MIDA boronates ideal building blocks for an iterative synthetic approach, enabling the construction of complex molecules from a series of bifunctional halo-MIDA boronate precursors.

The Iterative Cross-Coupling Cycle: A Step-by-Step Approach

The iterative cross-coupling process using MIDA boronates follows a simple, yet powerful, three-step cycle for each iteration of chain extension. This cycle is conceptually similar to solid-phase peptide synthesis, involving a deprotection step, a coupling step, and a purification step.

Caption: The iterative cross-coupling workflow with MIDA boronates.

Mechanism of Deprotection and Coupling

The key to the iterative process is the selective deprotection of the MIDA boronate to reveal the reactive boronic acid, which then participates in the Suzuki-Miyaura cross-coupling.

Caption: Mechanism of MIDA boronate deprotection and subsequent cross-coupling.

Data Presentation: Substrate Scope and Reaction Efficiency

The iterative cross-coupling methodology has been successfully applied to a wide range of substrates, including aryl, heteroaryl, vinyl, and even some alkyl MIDA boronates. The efficiency of each coupling step is crucial for the overall success of a multi-step iterative synthesis. Below are representative tables summarizing the yields for key transformations.

Table 1: Synthesis of MIDA Boronates from Boronic Acids

| Entry | Boronic Acid | MIDA Source | Conditions | Yield (%) |

| 1 | 4-Bromophenylboronic acid | MIDA | Toluene, Dean-Stark, 110 °C | 95 |

| 2 | 5-Acetylthiophene-2-boronic acid | MIDA anhydride | Dioxane, 80 °C | 92 |

| 3 | trans-2-Bromovinylboronic acid | MIDA | Toluene, Dean-Stark, 110 °C | 85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | MIDA anhydride | Dioxane, 80 °C | 98 |

Table 2: Representative Iterative Suzuki-Miyaura Cross-Coupling Reactions

| Entry | MIDA Boronate (after deprotection) | Halo-MIDA Boronate Coupling Partner | Catalyst/Base | Conditions | Yield (%) |

| 1 | 4-Tolylboronic acid | 4-Bromophenyl MIDA boronate | Pd(OAc)₂/SPhos, K₃PO₄ | THF/H₂O, 23 °C | 92 |

| 2 | 4-Methoxyphenylboronic acid | 4-Iodophenyl MIDA boronate | Pd(dppf)Cl₂/Cs₂CO₃ | Dioxane/H₂O, 80 °C | 88 |

| 3 | Thiophen-2-ylboronic acid | 4-Bromophenyl MIDA boronate | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 85 |

| 4 | trans-1-Propenylboronic acid | 2-Bromobenzofuran MIDA boronate | Pd(OAc)₂/SPhos, K₃PO₄ | THF/H₂O, 23 °C | 78 |

Note: Yields are for the isolated product of the specific coupling step.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the iterative cross-coupling process. These should be adapted and optimized for specific substrates.

General Procedure for the Synthesis of MIDA Boronates from Boronic Acids using MIDA Anhydride

-

To an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv).

-

Add anhydrous dioxane (or another suitable anhydrous solvent) to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ¹H NMR). The reaction is typically complete within 2-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The MIDA boronate product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.

General Procedure for a Full Cycle of Iterative Cross-Coupling

Step 1: Deprotection of the MIDA Boronate

-

Dissolve the starting MIDA boronate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

-

Add an aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO₃, 2-3 equiv).

-

Stir the mixture at room temperature for 10-30 minutes. The deprotection is typically rapid.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To the solution containing the in situ generated boronic acid, add the halo-MIDA boronate building block (1.0-1.2 equiv).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand, 1-5 mol %).

-

Add an aqueous solution of a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv) if not sufficiently present from the deprotection step.

-

Stir the reaction mixture at room temperature or with heating (typically 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the elongated MIDA boronate, which is ready for the next iteration.

Automation and Future Outlook

A significant advantage of the iterative cross-coupling methodology with MIDA boronates is its amenability to automation.[5] Automated synthesizers have been developed that can perform the deprotection, coupling, and purification steps in a programmed sequence, enabling the rapid assembly of small molecules with minimal human intervention. This has profound implications for drug discovery and materials science, where the ability to rapidly generate and screen libraries of compounds is paramount.

The field continues to evolve, with the development of new MIDA-like protecting groups, the expansion of the reaction scope to include more challenging C(sp³)-C(sp³) couplings, and the application of this methodology to the synthesis of increasingly complex natural products and functional molecules. The iterative cross-coupling of MIDA boronates represents a paradigm shift in small molecule synthesis, moving the field towards a more systematic, efficient, and ultimately, more powerful approach to creating the molecules that will shape our future.

References

- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of MIDA Boronates via the 4-Methylmorpholine-2,6-dione Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that serve as protected forms of often unstable boronic acids.[1][2][3] This stability allows for their convenient handling, purification via chromatography, and compatibility with a wide range of synthetic transformations where free boronic acids would decompose.[1][4][5] The MIDA protecting group can be readily removed under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.[5][6] This strategy has enabled iterative cross-coupling for the synthesis of complex molecules.[1][4]

Traditionally, MIDA boronates were synthesized through a high-temperature dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), often requiring a Dean-Stark apparatus to remove water.[1][7] These harsh conditions are incompatible with many sensitive and functionalized boronic acids, limiting the scope of accessible MIDA boronate building blocks.[1][7]

The 4-Methylmorpholine-2,6-dione (also known as MIDA anhydride) protocol provides a mild and operationally simple alternative for the synthesis of MIDA boronates.[7][8][9] This method utilizes pre-dried MIDA anhydride, which acts as both the source of the MIDA ligand and an in situ desiccant, obviating the need for harsh dehydrating conditions.[2][7][9] This protocol significantly expands the range of boronic acids that can be converted into their MIDA boronate counterparts, including those with sensitive functional groups.[7][9]

Advantages of the this compound Protocol

-

Mild Reaction Conditions: Avoids the high temperatures and acidic conditions of traditional methods, preserving sensitive functional groups.[2][7]

-

Operational Simplicity: Does not require specialized equipment like a Dean-Stark apparatus.[7]

-

Broad Substrate Scope: Enables the conversion of a wider range of sensitive boronic acids to their corresponding MIDA boronates.[7][9]

-

In Situ Desiccant: MIDA anhydride acts as a built-in water scavenger, driving the reaction to completion.[2][9]

Experimental Protocols

A. Synthesis of this compound (MIDA Anhydride)

This protocol describes the synthesis of the key reagent, MIDA anhydride, from N-methyliminodiacetic acid.

Materials:

-

N-Methyliminodiacetic acid (MIDA)

-

Acetic anhydride

-

Pyridine

-

Toluene

-

Diethyl ether

-

Activated carbon

-

Celite

Procedure:

-

A 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol, 1.00 equiv). The flask is capped, evacuated, and backfilled with nitrogen.[2]

-

Acetic anhydride (140 mL, 1.49 mol, 5.52 equiv) is added in a single portion, followed immediately by pyridine (3.30 mL, 40.5 mmol, 0.15 equiv).[2]

-

The mixture is stirred under nitrogen in an oil bath at 70 °C for 1.5 hours, during which the suspension becomes a brown homogeneous solution.[2]

-

After cooling to room temperature, the volatiles are removed by rotary evaporation. The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[2]

-

The resulting brown residue is transferred to a 1 L round-bottomed flask using diethyl ether (total of 500 mL). Activated carbon (10 g) is added, and the suspension is stirred for 15 minutes at room temperature.[2]

-

The mixture is filtered through a pad of Celite (2 cm), and the filtrate is concentrated by rotary evaporation to yield a crude solid.[2]

-

The solid is recrystallized from diethyl ether to afford this compound as a white crystalline solid (23.6 g, 68% yield).[1]

B. Synthesis of a MIDA Boronate from a Boronic Acid

This protocol details the general procedure for the synthesis of a MIDA boronate using 5-acetylthiophene-2-boronic acid as an example.

Materials:

-

This compound (MIDA anhydride)

-

5-Acetylthiophene-2-boronic acid

-

1,4-Dioxane

Procedure:

-

A 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with this compound (20.1 g, 156 mmol, 3.00 equiv) and 5-acetylthiophene-2-boronic acid (8.84 g, 52.0 mmol, 1.00 equiv).[1][2]

-

The flask is capped, evacuated, and backfilled with nitrogen.[1][2]

-

Anhydrous 1,4-dioxane (150 mL) is added via syringe to form a suspension.[2]

-

The flask is heated in an oil bath at 70 °C for 24 hours, during which a white precipitate forms.[2]

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by filtration and purified as necessary. MIDA boronates exhibit a unique binary affinity for silica gel, being immobile in diethyl ether and mobile in tetrahydrofuran (THF), which can be exploited for a "catch and release" purification.[1][2]

Data Presentation

The use of MIDA anhydride (Conditions B) provides significantly higher yields for sensitive boronic acids compared to the traditional Dean-Stark method (Conditions A).

| Entry | Boronic Acid | Conditions A Yield (%) | Conditions B Yield (%) |

| 1 | 4-Bromo-3-fluorophenylboronic acid | >95% | >95% |

| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 0% | 81% |

| 3 | 2-Formylphenylboronic acid | 24% | 68% |

| 4 | 4-Formyl-3-methoxyphenylboronic acid | 55% | 80% |

| 5 | 2-Thiopheneboronic acid | 47% | 76% |

| 6 | 3-Thiopheneboronic acid | 33% | 77% |